molecular formula C8H7BrF2 B13593065 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene

Cat. No.: B13593065
M. Wt: 221.04 g/mol
InChI Key: XLXLTFFDHAVQQP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is an organic compound with the molecular formula C8H7BrF2. This compound is characterized by the presence of a bromomethyl group attached to a benzene ring that is also substituted with two fluorine atoms and a methyl group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene typically involves the bromination of 1,3-difluoro-5-methylbenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a bromination reagent such as N-bromosuccinimide in a solvent like acetone or dichloromethane. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 1,3-difluoro-5-methylbenzene.

Scientific Research Applications

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in oncology and infectious diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules, where the compound acts as a building block for more complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)naphthalene
  • 2-Bromomethyl-1,3-dioxolane
  • Ethyl 2-(bromomethyl)acrylate

Uniqueness

2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, which is advantageous in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

2-(bromomethyl)-1,3-difluoro-5-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3

InChI Key

XLXLTFFDHAVQQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)CBr)F

Origin of Product

United States

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